PAF Receptor Binding Affinity: YM-264 pKi 8.85 (Ki ≈ 1.4 nM) vs BN 52021 Ki 1.3 μM
YM-264 exhibits high-affinity binding to rabbit platelet PAF receptors with a pKi of 8.85, corresponding to a Ki of approximately 1.4 nM [1]. This affinity is approximately three orders of magnitude higher than the natural product-derived PAF antagonist ginkgolide B (BN 52021), which binds human neutrophil PAF receptors with a Ki of 1.3 ± 0.5 × 10⁻⁶ M (1.3 μM) [2]. The 930-fold difference in binding affinity translates to substantially lower compound concentrations required for receptor occupancy.
| Evidence Dimension | PAF receptor binding affinity (Ki / pKi) |
|---|---|
| Target Compound Data | pKi = 8.85; Ki ≈ 1.4 nM |
| Comparator Or Baseline | BN 52021 (ginkgolide B): Ki = 1.3 ± 0.5 × 10⁻⁶ M (1.3 μM) |
| Quantified Difference | YM-264 affinity is ~930-fold higher (lower Ki) than BN 52021 |
| Conditions | YM-264: [³H]PAF binding to rabbit platelet membranes; BN 52021: [³H]PAF binding to human neutrophil granulocytes |
Why This Matters
Researchers requiring high receptor occupancy at low concentrations (e.g., in vivo studies with limited solubility or for target engagement validation) should prioritize YM-264 over BN 52021 due to its ~930-fold higher binding affinity.
- [1] Yamada T, Tomioka K, Saito M, Horie M, Mase T, Hara H, Nagaoka H. Pharmacological properties of YM264, a potent and orally active antagonist of platelet-activating factor. Arch Int Pharmacodyn Ther. 1990 Nov-Dec;308:123-36. PMID: 2099131. View Source
- [2] Földes-Filep E, Braquet P, Filep J. Inhibition by BN 52021 (ginkgolide B) of the binding of [3H]-platelet-activating factor to human neutrophil granulocytes. Biochem Biophys Res Commun. 1987 Nov 13;148(3):1412-7. PMID: 2825685. View Source
